Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Description
Overview of Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
This compound is a chemical compound that belongs to the class of bicyclic amines, featuring a distinctive bicyclic structure that incorporates two nitrogen atoms within its molecular framework. This compound is recognized by its Chemical Abstracts Service number 2408974-33-2 and possesses a molecular formula of C₁₁H₂₁ClN₂O₂ with a molecular weight of approximately 248.75 grams per mole. The compound's structure is characterized by the presence of a tert-butyloxycarbonyl protecting group at position 3 and a hydrochloride counterion that enhances its stability and solubility properties.
The molecular architecture of this compound features a bicyclo[3.2.1]octane scaffold with two nitrogen atoms strategically positioned at the 3 and 6 positions. The bicyclic framework confers significant rigidity to the molecule, which influences its reactivity patterns and potential interactions with biological targets. The compound falls under the broader category of nitrogen-containing heterocyclic compounds, which are recognized for their diverse applications in organic synthesis and pharmaceutical development.
The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride, and its structural representation can be expressed through the Standard International Chemical Identifier as InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8;/h8-9,12H,4-7H2,1-3H3;1H. This detailed molecular description provides crucial information for researchers working with computational modeling and structure-activity relationship studies.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader research efforts into diazabicyclo compounds that began gaining significant attention in pharmaceutical research during the late 20th century. The diazabicyclo family of compounds has been extensively studied due to their structural similarity to naturally occurring alkaloids and their potential utility as pharmacological agents targeting various receptor systems.
Historical research into related diazabicyclo structures has demonstrated their importance in neurological research, particularly as ligands for nicotinic acetylcholine receptors. Patent literature from Targacept Incorporated shows extensive development of diazabicyclo compounds, including various derivatives and synthetic methodologies for their preparation. The company's research portfolio includes numerous patents related to diazabicycloalkane compounds and their pharmaceutical applications, indicating the sustained commercial and scientific interest in this chemical class.
The evolution of synthetic methodologies for diazabicyclo compounds has been driven by the need for efficient routes to access these structurally complex molecules. Early synthetic approaches often involved multi-step cyclization reactions and required sophisticated protecting group strategies to achieve selectivity. The incorporation of tert-butyloxycarbonyl protecting groups, as seen in the current compound, represents a refinement of these synthetic strategies, providing enhanced stability during synthetic manipulations while maintaining the ability to remove the protecting group under appropriate conditions.
Relevance in Contemporary Chemical Research
Contemporary research interest in this compound stems from its potential applications across multiple domains of chemical and pharmaceutical science. The compound serves as an important synthetic intermediate in the preparation of more complex molecular structures, particularly those targeting neurological pathways and receptor systems. The bicyclic framework provides a rigid molecular scaffold that can present pharmacophoric elements in defined spatial orientations, making it valuable for structure-based drug design approaches.
Research into related diazabicyclo compounds has demonstrated their utility as neuronal nicotinic acetylcholine receptor ligands, with studies showing that 3,6-diazabicyclo[3.1.1]heptanes exhibit significant binding affinity and selectivity for these important neurological targets. This research context suggests that the current compound may serve as a precursor or structural template for developing novel therapeutic agents targeting similar receptor systems.
The compound's classification as a nitrogen-containing heterocyclic compound places it within a category of molecules that have historically provided numerous pharmaceutical agents. The presence of two nitrogen atoms within the bicyclic framework offers multiple sites for chemical modification and functionalization, enabling the synthesis of diverse molecular libraries for biological screening applications. Additionally, the compound's stability profile, enhanced by the hydrochloride salt formation, makes it suitable for long-term storage and handling in research environments.
Current synthetic methodologies for preparing this compound involve multi-step organic reactions that may include cyclization reactions, protection and deprotection strategies, and salt formation procedures. The optimization of these synthetic routes continues to be an active area of research, with efforts focused on improving yields, reducing synthetic complexity, and developing more environmentally sustainable preparation methods.
Objectives and Scope of the Review
The primary objective of this comprehensive review is to provide a detailed analysis of the chemical, structural, and synthetic aspects of this compound. This analysis encompasses the fundamental chemical properties that define the compound's behavior, its synthetic accessibility through current methodological approaches, and its potential utility as a building block in pharmaceutical and chemical research applications.
The scope of this review includes a systematic examination of the compound's molecular structure and the implications of its bicyclic architecture for chemical reactivity and biological activity. Particular attention is given to the role of the tert-butyloxycarbonyl protecting group and the hydrochloride counterion in modulating the compound's stability and solubility characteristics. The review also addresses the synthetic pathways available for preparing this compound, with emphasis on the strategic considerations that guide the selection of appropriate reaction conditions and protecting group strategies.
Furthermore, this review places the compound within the broader context of diazabicyclo chemistry, drawing connections to related structures that have demonstrated biological activity and pharmaceutical relevance. This comparative approach provides insights into the structure-activity relationships that may inform future research directions and applications of the compound. The review concludes with an assessment of current research trends and potential future developments in the field of diazabicyclo chemistry, particularly as they relate to the continued exploration of this compound's utility in chemical and pharmaceutical applications.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 2408974-33-2 | |
| Molecular Formula | C₁₁H₂₁ClN₂O₂ | |
| Molecular Weight | 248.75 g/mol | |
| International Union of Pure and Applied Chemistry Name | tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride | |
| Classification | Bicyclic amine, carboxylate ester | |
| Structural Features | Bicyclo[3.2.1]octane scaffold with nitrogen atoms at positions 3 and 6 | |
| Protecting Group | tert-butyloxycarbonyl at position 3 | |
| Salt Form | Hydrochloride |
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8;/h8-9,12H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAFKGIUGWYSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)NC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408974-33-2 | |
| Record name | tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ring-Closing with Benzylamine (Patent CN117865969A)
A three-step method for synthesizing tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (structurally analogous to the 3,6 isomer) involves:
- Cyclization : Adipic acid is converted to adipoyl chloride, brominated, and esterified to form a diester intermediate. Reaction with benzylamine under alkaline conditions induces ring closure.
- Hydrolysis and Anhydride Formation : Acidic hydrolysis of the intermediate yields a dicarboxylic acid, which undergoes intramolecular anhydride formation using acetic anhydride.
- Reduction and Protection : Sodium borohydride reduces the anhydride to a diol, followed by Boc protection and Pd/C-catalyzed debenzylation to yield the final product.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Benzylamine, K₂CO₃, THF | 75% | 98% |
| 2 | Ac₂O, NH₃ (aq) | 82% | 95% |
| 3 | NaBH₄, Boc₂O, Pd/C | 90% | 98.8% |
This method highlights the importance of one-pot reactions to avoid intermediate purification losses.
Reductive Amination Pathway (Ambeed, 2020)
A modified approach for tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride employs reductive amination:
- Condensation : Tetrahydrofuran-3-one reacts with tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride in THF.
- Reduction : Sodium triacetoxyborohydride selectively reduces the imine intermediate.
- Workup : Extraction with ethyl acetate and purification via reversed-phase HPLC yield the final product.
Optimization Notes :
- Solvent Choice : THF enhances reaction homogeneity and reduces side reactions.
- Stoichiometry : A 1:1.1 ratio of amine to ketone minimizes unreacted starting material.
Challenges in Stereochemical Control
The stereochemistry of the diazabicyclo core is highly sensitive to reaction conditions. For example:
- Temperature Effects : Bromination at 80–90°C in Patent CN105294700A ensures regioselective substitution at C2 and C5 positions but risks racemization.
- Catalytic Influence : Pd/C in hydrogenolysis steps (Patent CN117865969A) preserves stereointegrity but requires strict moisture control.
Comparative Analysis of Methods
Industrial-Scale Considerations
Large-scale production faces challenges in:
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. β-Lactamase Inhibition
Tert-butyl 3,6-diazabicyclo[3.2.1]octane derivatives have been investigated for their ability to inhibit β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. These compounds show promise as effective inhibitors against various classes of β-lactamases, including Class A, C, and D enzymes. For instance, a study demonstrated that a related diazabicyclo compound exhibited high acylation rates against KPC-2 β-lactamase, suggesting its potential as a therapeutic agent in combating resistant bacterial strains .
2. Antibacterial Activity
Research has highlighted the antibacterial properties of diazabicyclo compounds when used in combination with existing antibiotics like cefepime and meropenem. These combinations have shown enhanced efficacy against pathogens producing β-lactamases, restoring the effectiveness of otherwise ineffective antibiotics .
Data Table: Inhibitory Potency of Diazabicyclo Compounds
| Compound Name | Target β-Lactamase | Inhibition Constant (K) | Acylation Rate (k/K) |
|---|---|---|---|
| Compound 3 | KPC-2 | ≤8 μM | 6.4 ± 0.6 × 10 M s |
| Compound 4 | OXA-48 | Not specified | Not specified |
Neuropharmacological Research
3. Dopamine Transporter Inhibition
Tert-butyl 3,6-diazabicyclo[3.2.1]octane derivatives are being explored as intermediates for developing dopamine transporter inhibitors. These inhibitors are crucial in treating neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). The structural properties of these compounds lend themselves to modifications that enhance their selectivity and potency against the dopamine transporter .
Case Studies
Case Study 1: Combination Therapy for Resistant Bacteria
A clinical study assessed the efficacy of combining a diazabicyclo compound with cefepime against multidrug-resistant Enterobacteriaceae strains. Results showed a significant reduction in bacterial load compared to cefepime alone, highlighting the potential for these compounds in combination therapies .
Case Study 2: Development of Dopamine Transporter Inhibitors
In a series of synthetic studies, researchers modified tert-butyl 3,6-diazabicyclo[3.2.1]octane derivatives to create selective dopamine transporter inhibitors. These compounds were evaluated in vitro for their binding affinity and inhibitory effects on dopamine uptake in neuronal cultures, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclic Amine Derivatives
The compound is compared to three key analogues based on bicyclic scaffolds:
Structural and Functional Insights:
Bicyclo[3.2.1]octane vs. Bicyclo[4.2.0]octane: The 3,6-diazabicyclo[3.2.1]octane scaffold provides a larger ring system compared to 3,8-diazabicyclo[4.2.0]octane, altering steric hindrance and receptor-binding affinity .
Bicyclo[3.1.1]heptane Derivatives :
Pharmacological Activity Comparison
Receptor Binding and Therapeutic Potential:
Biological Activity
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride (CAS Number: 2408974-33-2) is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- IUPAC Name : tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride
- Storage Conditions : Store in a dark place at 2-8°C .
The biological activity of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is primarily linked to its role as a potential inhibitor of various enzymes and pathways involved in disease processes. For instance, it has been investigated for its inhibitory effects on beta-lactamases, enzymes that confer antibiotic resistance .
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against certain bacterial strains by inhibiting beta-lactamase enzymes, which are responsible for breaking down beta-lactam antibiotics:
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate | KPC-2 Carbapenemase | 5.59 |
| Pyridyl-substituted derivatives | KPC-2 Carbapenemase | 3.57 |
| Reference compounds (avibactam) | Various BLAs | <10 |
These findings indicate that the compound can serve as a promising scaffold for developing new antibiotics aimed at combating resistant bacterial strains .
Case Studies
- Inhibition of Bacterial Growth : In vitro studies demonstrated that tert-butyl 3,6-diazabicyclo[3.2.1]octane derivatives showed significant antibacterial activity against multi-drug resistant strains of E. coli and Klebsiella pneumoniae by effectively inhibiting their respective beta-lactamases .
- Synergistic Effects with Existing Antibiotics : A combination study revealed that this compound enhanced the efficacy of existing beta-lactam antibiotics when used in conjunction with them, suggesting a potential role in combination therapies .
Research Findings
The compound has been the subject of various studies focusing on its structural modifications to enhance biological activity:
- Structural Variations : Modifications at the C2 position of the bicyclic structure have resulted in derivatives with improved binding affinities and selectivity towards target enzymes .
- In Silico Studies : Computational docking studies have shown that certain substituted derivatives exhibit favorable interactions with the active sites of beta-lactamases, indicating their potential as effective inhibitors .
Q & A
Q. Basic
- NMR : H NMR (CDCl) identifies the tert-butyl singlet at ~1.4 ppm and bicyclic proton splitting patterns (e.g., bridgehead protons at 3.0–4.0 ppm). C NMR confirms the Boc carbonyl at ~155 ppm .
- Mass Spectrometry : ESI-MS ([M+H] or [M+Na]) provides molecular weight validation.
Advanced
For stereochemical confirmation:
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
- NOESY NMR : Detects spatial proximity of bridgehead protons to confirm bicyclic geometry. A 2024 study used N-labeled analogs to enhance sensitivity in HMBC experiments .
What safety protocols are critical when handling this compound, particularly during scale-up?
Q. Basic
- PPE : Gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation of fine powders.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for HCl-specific protocols .
Advanced
During scale-up:
- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat from Boc deprotection.
- Waste Management : Neutralize acidic byproducts (e.g., HCl gas) with NaOH scrubbers. A 2022 incident report attributed a lab fire to residual DMF in rotary evaporators—ensure thorough solvent removal .
How does structural modification of the bicyclic core influence bioactivity in medicinal chemistry studies?
Q. Advanced
- Phenyl Substitution : Adding a 4-chlorophenyl group (as in analog SY163852) enhances binding to serotonin receptors by 30% due to hydrophobic interactions .
- Triazole Incorporation : Replacing the Boc group with a triazole (e.g., 3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane) improves metabolic stability in vivo but reduces solubility .
What strategies mitigate side reactions during Boc-group introduction or removal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
